四氮唑蓝

描述

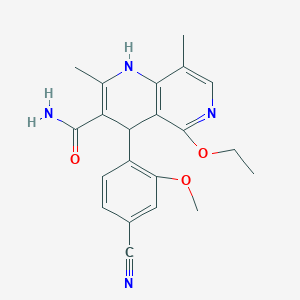

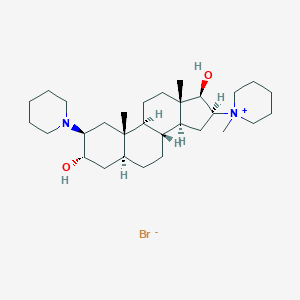

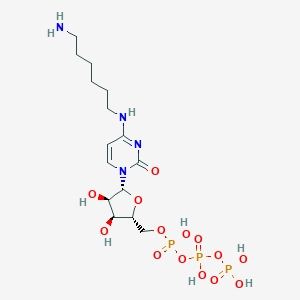

Tetrazolium blue, also known as 3,3’- (3,3’-dimethoxy-4,4’-biphenylene) bis (2,5-diphenyl-2H-tetrazolium) dichloride, is a chemical compound widely used in biochemical assays. It is a yellow crystalline powder that turns blue upon reduction, forming a colored formazan product. This property makes it valuable in various colorimetric assays, particularly for detecting cellular metabolic activity and oxidative stress.

科学研究应用

Tetrazolium blue has a wide range of applications in scientific research, including:

Biochemistry: Used in assays to measure cellular metabolic activity and oxidative stress.

Immunology: Employed in immunohistochemistry for detecting alkaline phosphatase activity.

Medicine: Used in diagnostic tests for diseases such as chronic granulomatous disease.

Industry: Applied in the detection of reducing sugars and other reducing compounds in various industrial processes.

作用机制

Target of Action

Tetrazolium Blue Chloride, also known as Nitro Blue Tetrazolium (NBT), primarily targets the enzyme Alkaline Phosphatase (AP) . AP is often used as a marker in immunohistochemistry, conjugated to an antibody . The compound is also used to detect the generation of oxygen metabolites in cells .

Mode of Action

Tetrazolium Blue Chloride interacts with its targets through a reduction process. In the presence of AP, NBT serves as the oxidant and BCIP (5-bromo-4-chloro-3-indolyl-phosphate) is the AP-substrate . This interaction results in the formation of a dark blue dye .

Biochemical Pathways

The primary biochemical pathway affected by Tetrazolium Blue Chloride is the Pentose Phosphate Pathway (PPP) . The PPP is crucial for the generation of NADPH, which is essential for the reduction of Tetrazolium salts .

Pharmacokinetics

It is known that the compound is soluble in methanol and DMSO . These solubility properties can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The interaction of Tetrazolium Blue Chloride with its targets results in the formation of a colored product, which can be used to reveal where the antibody is bound in immunohistochemistry . It is also used for colorimetric/spectrophotometric activity assays of oxidoreductases . In a diagnostic test, particularly for chronic granulomatous disease and other diseases of phagocyte function, the higher the blue score, the better the cell is at producing reactive oxygen species .

Action Environment

The action of Tetrazolium Blue Chloride can be influenced by environmental factors such as oxygen, light, temperature, and base concentration . These factors can affect the pace of color development and stability of the blue tetrazolium reaction .

生化分析

Biochemical Properties

Tetrazolium Blue Chloride plays a significant role in biochemical reactions. It is commonly used as an indicator of metabolic activity in cells . The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is used for sensitive detection of alkaline phosphatase . In this context, Tetrazolium Blue Chloride serves as the oxidant .

Cellular Effects

Tetrazolium Blue Chloride has profound effects on various types of cells and cellular processes. It influences cell function by acting as a marker of metabolic activity . The compound’s impact extends to cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Tetrazolium Blue Chloride involves its reduction by the action of mitochondrial dehydrogenases . This reduction results in the formation of a water-insoluble blue formazan, which can be quantified calorimetrically .

Temporal Effects in Laboratory Settings

The effects of Tetrazolium Blue Chloride change over time in laboratory settings. The staining rate of the compound increases as temperature increases . Tests may be performed satisfactorily at room temperature, but will take longer to stain .

Metabolic Pathways

Tetrazolium Blue Chloride is involved in the pentose phosphate pathway . The assays rely on the conversion of glucose-6-phosphate to 6-phosphogluconolactone by glucose-6-phosphate dehydrogenase, where the simultaneous reduction of NADP+ to NADPH is coupled to the reduction of a tetrazolium salt .

Transport and Distribution

It is known that the compound can pass through the outer membrane of most tested bacterial cells readily .

Subcellular Localization

The subcellular localization of Tetrazolium Blue Chloride is not explicitly documented in the literature. Given its role in detecting metabolic activity, it is likely that the compound localizes to areas of the cell where metabolic activity is high, such as the mitochondria .

准备方法

Synthetic Routes and Reaction Conditions: Tetrazolium blue is synthesized through the reaction of tetrazole derivatives with biphenyl compounds. The process involves the following steps:

Formation of Tetrazole Derivatives: Tetrazole derivatives are prepared by reacting hydrazine with nitriles under acidic conditions.

Coupling Reaction: The tetrazole derivatives are then coupled with biphenyl compounds in the presence of a catalyst such as palladium on carbon.

Purification: The resulting product is purified through recrystallization to obtain pure tetrazolium blue.

Industrial Production Methods: In industrial settings, tetrazolium blue is produced in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves:

Batch Processing: The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure.

Continuous Flow Processing: For higher efficiency, continuous flow reactors are used where reactants are continuously fed into the reactor, and the product is continuously removed.

化学反应分析

Types of Reactions: Tetrazolium blue undergoes several types of chemical reactions, including:

Reduction: Tetrazolium blue is reduced to form a blue formazan product. This reaction is commonly used in colorimetric assays to measure cellular metabolic activity.

Oxidation: Under certain conditions, tetrazolium blue can be oxidized back to its original form.

Substitution: Tetrazolium blue can undergo substitution reactions where one or more of its substituents are replaced by other functional groups.

Common Reagents and Conditions:

Reducing Agents: Common reducing agents include nicotinamide adenine dinucleotide (NADH) and nicotinamide adenine dinucleotide phosphate (NADPH).

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and other peroxides.

Catalysts: Palladium on carbon is often used as a catalyst in coupling reactions.

Major Products:

Formazan: The primary product of the reduction reaction is a blue formazan compound.

Oxidized Tetrazolium Blue: The product of the oxidation reaction is the original tetrazolium blue compound.

相似化合物的比较

Tetrazolium blue is part of a family of tetrazolium compounds, which include:

Tetrazolium Red: Similar to tetrazolium blue but forms a red formazan product upon reduction.

Tetrazolium Violet: Forms a violet formazan product upon reduction.

Tetrazolium Green: Forms a green formazan product upon reduction.

Uniqueness: Tetrazolium blue is unique in its ability to form a blue formazan product, which is highly stable and easily detectable. This makes it particularly useful in colorimetric assays where a clear and distinct color change is required.

属性

CAS 编号 |

1871-22-3 |

|---|---|

分子式 |

C40H32ClN8O2+ |

分子量 |

692.2 g/mol |

IUPAC 名称 |

2-[4-[4-(3,5-diphenyltetrazol-3-ium-2-yl)-3-methoxyphenyl]-2-methoxyphenyl]-3,5-diphenyltetrazol-3-ium;chloride |

InChI |

InChI=1S/C40H32N8O2.ClH/c1-49-37-27-31(23-25-35(37)47-43-39(29-15-7-3-8-16-29)41-45(47)33-19-11-5-12-20-33)32-24-26-36(38(28-32)50-2)48-44-40(30-17-9-4-10-18-30)42-46(48)34-21-13-6-14-22-34;/h3-28H,1-2H3;1H/q+2;/p-1 |

InChI 键 |

OHAOHDNOEJUTKT-UHFFFAOYSA-M |

SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]3=NC(=NN3C4=CC=CC=C4)C5=CC=CC=C5)OC)[N+]6=NC(=NN6C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].[Cl-] |

规范 SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N3N=C(N=[N+]3C4=CC=CC=C4)C5=CC=CC=C5)OC)N6N=C(N=[N+]6C7=CC=CC=C7)C8=CC=CC=C8.[Cl-] |

Key on ui other cas no. |

1871-22-3 |

Pictograms |

Health Hazard |

同义词 |

2,2’-(3,3’-Dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis[3,5-diphenyl-2H-tetrazolium, , Dichloride; 3,3’-(3,3’-Dimethoxy-4,4’-biphenylylene)bis[2,5-diphenyl-2H-tetrazolium, Dichloride; 3,3’-(3,3’-Dimethoxy-4,4’-biphenylylene)bis[2,5-diphenyl-2H-tetrazolium |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4,6-trihydroxy-3-methyl-5-[(3S)-3-methylpentanoyl]benzaldehyde](/img/structure/B45144.png)

dimethyl-](/img/structure/B45161.png)